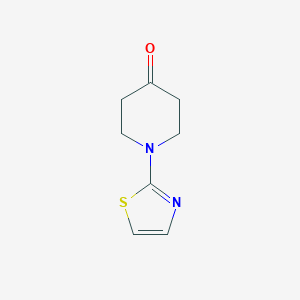

1-(1,3-Thiazol-2-yl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-1-4-10(5-2-7)8-9-3-6-12-8/h3,6H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYSQZNFGYMRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Thiazol 2 Yl Piperidin 4 One and Its Derivatives

Conventional Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone in the synthesis of 1-(1,3-Thiazol-2-yl)piperidin-4-one. Several classical and modified methods are utilized for this purpose.

Hantzsch Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and powerful tool for constructing 2-aminothiazole (B372263) derivatives. tandfonline.comchemicalbook.comnih.gov This method typically involves the condensation reaction between an α-halocarbonyl compound and a thiourea (B124793) or thioamide. chemicalbook.comnih.gov

Key Features of Hantzsch Synthesis:

Reactants: The foundational reactants are α-haloketones and thioureas. tandfonline.comchemicalbook.com

Catalysts: Various catalysts can be employed to facilitate the reaction, including bromine/iodine, silica (B1680970) chloride, and ionic liquids like 1,3-di-n-butylimidazolium tetrafluoroborate. chemicalbook.comnih.gov Molecular iodine has been highlighted as a cheap, non-toxic, and effective catalyst, allowing for rapid product formation under mild conditions. tandfonline.com

Variations: To avoid the direct use of lachrymatory and noxious α-halocarbonyls, variations have been developed. One such method involves the in situ generation of α-iodoketones from methyl aryl ketones and iodine, followed by a Hantzsch-type condensation with thiourea. benthamdirect.com The use of a Cu(II)-iodine catalytic system in a green solvent like PEG-400 has also been reported to give moderate to good yields of 2-aminothiazole derivatives. benthamdirect.com

Microreactor Systems: Modern adaptations include performing the Hantzsch synthesis in a heated glass microreactor under electro-osmotic flow control, which can lead to conversions similar to or greater than traditional macro-scale batch syntheses. rsc.org

Cyclization Reactions Utilizing Thiosemicarbazone Derivatives

Another significant route to the thiazole nucleus involves the cyclization of thiosemicarbazone derivatives. researchgate.netscielo.br Thiosemicarbazones, typically synthesized by reacting an aromatic aldehyde with thiosemicarbazide (B42300), serve as versatile precursors. scielo.br

General Procedure:

Thiosemicarbazone Formation: An appropriate aldehyde or ketone is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. scielo.brnih.gov

Cyclization: The thiosemicarbazone is then subjected to a cyclization reaction with an α-haloketone, such as phenacyl bromide or α-bromoacetophenone, to yield the thiazole ring. scielo.brnih.gov This cyclization can be performed under various conditions, including solid-state ball-milling for a quantitative and solvent-free approach. nih.gov

This method is valued for its simplicity, low cost, good yields, and the ability to generate a wide diversity of derivatives. scielo.br

Strategies for Piperidinone Ring Synthesis and Functionalization

The piperidinone ring, the second key component of the target molecule, can be synthesized and functionalized through several condensation reactions.

Mannich Condensation Reactions

The Mannich reaction is a powerful and widely employed method for the synthesis of 4-piperidone (B1582916) derivatives. chemrevlett.comnih.govijpsr.com This multi-component reaction typically involves the condensation of a ketone, an aldehyde, and an amine or ammonia (B1221849). chemrevlett.comresearchgate.net

Typical Mannich Reaction for Piperidones:

A common approach involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium to produce 2,6-diaryl-3-methyl-4-piperidones. nih.govijpsr.com The parent 4-piperidone can be synthesized with a good yield (89%) via a Mannich condensation. nih.gov

The Mannich reaction is noted for its efficiency and high stereoselectivity in assembling polysubstituted piperidones. ijpsr.com

Piperidine-Mediated Condensation Reactions

Piperidine (B6355638) itself can act as a catalyst in condensation reactions to form piperidone derivatives. For instance, Knoevenagel condensation of curcumin (B1669340) with appropriate aldehydes in the presence of catalytic amounts of piperidine in DMF has been reported. rsc.org

Another classic method is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving the condensation of an acetonedicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine. chemrevlett.comwikipedia.org This reaction is closely related to the Robinson–Schöpf tropinone (B130398) synthesis. wikipedia.org

Coupling Strategies for this compound Hybrid Structures

Once the individual thiazole and piperidinone rings are synthesized, they must be coupled to form the final hybrid structure.

One documented approach involves the reaction of 2-chlorothiazole (B1198822) with piperidine. A solution of 2-chlorothiazole in piperidine is stirred at 100°C for 2.5 hours to yield 1-(1,3-thiazol-2-yl)piperidine. chemicalbook.com

A more elaborate strategy involves synthesizing 2-substituted 1,3-thiazol-4(5H)-one derivatives. This can be achieved by reacting methyl thiocyanatoacetate with a secondary amine like piperidine in ethanol with acetic acid. The resulting 2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one can then be further functionalized. derpharmachemica.com Another method involves the treatment of rhodanine (B49660) derivatives with piperidine in refluxing THF to afford (Z)-5-(hetarylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-ones. researchgate.net

A series of novel thiazole derivatives of 4-piperidone have been synthesized by the cyclization of a key thiosemicarbazone intermediate derived from 4-piperidone. nih.gov More complex structures, such as aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives, have been synthesized by treating 3,5-bis(arylidene)-piperidin-4-ones with (2-aminothiazol-4-yl)-acetyl chloride. acs.org

Advanced and Green Chemistry Synthetic Techniques

The development of environmentally benign and efficient chemical processes is a major focus in modern organic chemistry. researchgate.net Advanced techniques are being applied to the synthesis of heterocyclic compounds like this compound to offer significant advantages over traditional batch methods. These technologies can lead to higher yields, shorter reaction times, and safer operating conditions.

Continuous Flow Synthesis Optimization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates. scielo.br This methodology involves pumping reagents through a network of tubes or microreactors, offering superior control over reaction parameters like temperature, pressure, and mixing. researchgate.netscielo.br For the synthesis of scaffolds like this compound, this technique provides several key advantages.

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions. scielo.br

Improved Efficiency and Yield: Precise control over reaction time and temperature leads to fewer side products and higher yields. Electron-rich α-bromoacetophenones, for example, have been shown to produce β-ketothiazoles with yields as high as 91% in a flow system. nih.gov

Scalability: Flow processes can be scaled up by extending the operation time or by using larger reactors, facilitating the production of larger quantities of material. scielo.br

Automation: Automated systems allow for the sequential synthesis of derivatives for libraries and high-throughput screening without the need to isolate intermediates. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Thiazole-Piperidine Derivative Intermediate

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Productivity | 9 g/h | 38 g/h | |

| Residence Time | N/A | 12.5 min | |

| Reaction Time (3 steps) | Several hours/days | < 15 min | nih.gov |

| Overall Yield (3 steps) | Typically lower | 39-46% | nih.gov |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions, often resulting in dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.comat.ua This technique has been effectively applied to the synthesis of various thiazole and piperidine-containing heterocycles.

In the synthesis of 2-N-heteroarylamino-5-arylidene-1,3-thiazolidin-4-one derivatives, microwave irradiation at 120-150 °C reduced reaction times to just 20-40 minutes. mdpi.com This represents a significant acceleration compared to traditional protocols that can take several hours. mdpi.comresearchgate.net Another study on the synthesis of indole (B1671886) derivatives found that reactions were completed with excellent yields (91-99%) under microwave conditions. nih.gov The efficiency of MAOS stems from the direct and rapid heating of the solvent and polar reactants, leading to uniform temperature distribution and avoiding the "wall effect" seen with conventional oil baths.

The advantages of MAOS are particularly evident when comparing it directly with conventional heating methods for the synthesis of related structures.

Table 2: Comparative Data for Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2-N-heteroarylamino-5-arylidene-1,3-thiazolidin-4-ones | Conventional Heating | Several hours | Moderate | mdpi.com |

| Microwave (100-200 W, 120-150 °C) | 20-40 min | Good | mdpi.comresearchgate.net | |

| Synthesis of 4-[1-(benzyl)-4-methoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoates | Conventional Heating | Not specified, typically hours | Not specified | nih.gov |

| Microwave | Not specified | 91-99% | nih.gov |

Ultrasound-Promoted and Solvent-Free Methodologies

Ultrasonic-assisted organic synthesis (UAOS) is a green chemistry approach that uses the energy of acoustic cavitation to accelerate chemical reactions. mdpi.comnih.gov This technique often leads to higher yields, shorter reaction times, and milder reaction conditions. mdpi.com When combined with solvent-free conditions, it represents a particularly environmentally friendly synthetic strategy.

The successful application of ultrasound has been demonstrated in the synthesis of various thiazole derivatives. mdpi.comnih.govacs.org For example, a one-pot, three-component reaction to form N-(4-arylthiazol-2-yl)hydrazones in water under ultrasonic irradiation gave yields of 86-95%, significantly higher and faster than under silent (non-sonicated) conditions. mdpi.com In another instance, the synthesis of 3-substituted 2-methyl quinazoline-4-(3H)-ones under solvent- and catalyst-free ultrasonic conditions was completed in just 50-110 seconds with yields of 81-93%. mdpi.com

The use of an ultrasonic generator in a water bath at 50–60 °C has been shown to be effective for the rapid synthesis of novel thiazole derivatives, with reactions often completing in 20-30 minutes. mdpi.com This method avoids the need for harsh solvents and prolonged heating, simplifying workup procedures and reducing environmental impact. mdpi.comnih.gov The use of eco-friendly biocatalysts, such as those derived from chitosan, under ultrasonic irradiation further enhances the green credentials of these synthetic routes. acs.org

Table 3: Research Findings for Ultrasound-Promoted Synthesis of Heterocycles

| Product Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-(4-arylthiazol-2-yl)hydrazones | Ultrasound, Water, 25 °C | 50 min | 90% | mdpi.com |

| 3-[1-(thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones | Ultrasound, Ethanol, 50-60 °C | 20 min | Good | mdpi.com |

| Pyridin-2(1H)-one derivatives | Ultrasound, Piperidine catalyst | Shorter than conventional | Excellent | nih.gov |

| Thiazole derivatives | Ultrasound, TCsSB catalyst, 50 °C | 15 min | 98% | acs.org |

Advanced Structural Characterization of 1 1,3 Thiazol 2 Yl Piperidin 4 One Analogues

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to piece together the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

In the ¹H-NMR spectrum of 1-[2-(2-amino-thiazol-4-yl)-acetyl]-3,5-dibenzylidene-piperidin-4-one, the protons of the piperidone ring appear as a singlet at δ 4.83–4.88 ppm. nih.gov For methyl 5-benzoyl-2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate, a derivative, the methylene (B1212753) protons of the piperidine (B6355638) ring are observed as a multiplet in the range of δ 1.65-1.73 ppm, with the protons attached to the nitrogen appearing at δ 3.56 ppm. nih.gov Similarly, in the ¹H-NMR spectrum of (5E)-5-(2,4-dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, the three methylene units of the piperidine ring are seen as a broad singlet at δ 1.76 ppm. derpharmachemica.com

The ¹³C-NMR spectra provide further confirmation of the structure. For instance, in 1-[2-(2-amino-thiazol-5-yl)-acetyl]-3,5-bis(2,4-dichloro-benzylidene)-piperidin-4-one, the carbonyl carbon of the piperidone ring resonates at δ 185.58 ppm, while the methylene carbons of the piperidone ring appear at δ 46.28 and 42.17 ppm. nih.gov

Interactive Table: ¹H-NMR Spectral Data for 1-(1,3-Thiazol-2-yl)piperidin-4-one Analogues

| Compound | Proton | Chemical Shift (δ ppm) |

|---|---|---|

| 1-[2-(2-Amino-thiazol-4-yl)-acetyl]-3,5-dibenzylidene-piperidin-4-one nih.gov | Piperidone CH₂ | 4.83-4.88 (s) |

| Thiazole (B1198619) CH | 5.83 (s) | |

| NH₂ | 6.80 (br s) | |

| Methyl 5-benzoyl-2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate nih.gov | Piperidine -CH₂-CH₂-CH₂- | 1.65-1.73 (m) |

| Piperidine -CH₂NCH₂- | 3.56 (m) | |

| (5E)-5-(2,4-Dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one derpharmachemica.com | Piperidine CH₂ | 1.76 (br s) |

Interactive Table: ¹³C-NMR Spectral Data for a this compound Analogue

| Compound | Carbon | Chemical Shift (δ ppm) |

|---|---|---|

| 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis(2,4-dichloro-benzylidene)-piperidin-4-one nih.gov | Piperidone C=O | 185.58 |

| Piperidone CH₂ | 46.28, 42.17 | |

| Thiazole C | 102.81, 144.90, 168.27 |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of a this compound analogue, 1-[2-(2-amino-thiazol-4-yl)-acetyl]-3,5-dibenzylidene-piperidin-4-one, displays characteristic absorption bands. A strong band at 1651 cm⁻¹ corresponds to the C=O stretching of the piperidone ring. nih.govacs.org Another notable absorption at 1610 cm⁻¹ is attributed to the amide C=O group. nih.govacs.org The N-H stretching of the primary amine on the thiazole ring is observed at 3388 cm⁻¹. nih.govacs.org In a related compound, (5E)-5-(2,4-dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, the C=O stretching vibration appears at 1681 cm⁻¹, and C-H stretching bands are seen at 2939 cm⁻¹ and 2858 cm⁻¹. derpharmachemica.com

Interactive Table: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| Piperidone C=O Stretch | 1651 - 1681 | nih.govderpharmachemica.comacs.org |

| Amide C=O Stretch | 1610 | nih.govacs.org |

| N-H Stretch (Amine) | 3373 - 3388 | nih.gov |

| C-H Stretch (Aliphatic) | 2858 - 2939 | derpharmachemica.com |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For instance, the HRMS data for 1-[2-(2-amino-thiazol-4-yl)-acetyl]-3,5-dibenzylidene-piperidin-4-one shows a (M+H)⁺ peak at m/z 416.1426, which corresponds to the calculated molecular formula C₂₄H₂₁N₃O₂S. nih.gov Similarly, the 2,4-dichloro-benzylidene analogue exhibits an (M+H)⁺ peak at m/z 553.9840, confirming its formula as C₂₄H₁₇Cl₄N₃O₂S. nih.gov This technique is crucial for verifying the identity of newly synthesized compounds. nih.gov

Interactive Table: HRMS Data for this compound Analogues

| Compound | Molecular Formula | Calculated (M+H)⁺ | Found (M+H)⁺ | Reference |

|---|---|---|---|---|

| 1-[2-(2-Amino-thiazol-4-yl)-acetyl]-3,5-dibenzylidene-piperidin-4-one | C₂₄H₂₁N₃O₂S | 416.1426 | 416.1426 | nih.gov |

| 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis(2,4-dichloro-benzylidene)-piperidin-4-one | C₂₄H₁₇Cl₄N₃O₂S | 553.9840 | 553.9840 | nih.gov |

| 1-[2-(2-Amino-thiazol-5-yl)-acetyl]-3,5-bis-thiophen-2-ylmethylene-piperidin-4-one | C₂₀H₁₇N₃O₂S₃ | 428.0554 | 428.0554 | nih.gov |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction studies on analogues of this compound consistently reveal that the piperidine ring adopts a chair conformation. derpharmachemica.comresearchgate.netnih.govnih.govresearchgate.net This is the most stable conformation for a six-membered ring, minimizing steric strain. For example, in the crystal structure of (5E)-5-(2,4-dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, the piperidine ring is in a chair conformation. researchgate.netnih.gov This has been observed across a range of substituted thiazolyl piperidinone derivatives. nih.govresearchgate.net

The crystal packing of these compounds is often stabilized by a network of intermolecular hydrogen bonds. In the structure of (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, molecules are linked into tapes along the c-axis by intermolecular C-H···O hydrogen bonds. nih.gov Similarly, in (5E)-5-(2,4-dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, C-H···O hydrogen bonds connect the molecules into one-dimensional chains. researchgate.netnih.gov Additionally, intramolecular C-H···S hydrogen bonds are observed, which help to stabilize the molecular conformation. derpharmachemica.comnih.govnih.gov In some cases, weak π-π stacking interactions between the thiazole and phenyl rings further consolidate the crystal structure. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the structural characterization of novel synthetic compounds, providing quantitative data on the elemental composition of a sample. This method is fundamental for confirming the empirical formula of newly synthesized analogues of this compound. The technique determines the percentage by weight of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. The experimentally determined percentages are then compared against the theoretically calculated values for the proposed molecular structure. A close correlation between the found and calculated values serves as strong evidence for the successful synthesis and purity of the target compound.

In the synthesis of various heterocyclic compounds, including derivatives of thiazole and piperidine, elemental analysis is routinely employed as a final validation step following spectroscopic analysis. Research findings consistently demonstrate the reliability of this technique in verifying the proposed structures of complex organic molecules.

For instance, in a study on novel thiazole derivatives, the synthesized compounds were subjected to elemental analysis, and the results were found to be in close agreement with the calculated values, typically within a ±0.4% margin, which is the generally accepted range for confirmation of purity and structure. sciforum.net Similarly, the structural elucidation of a series of new piperidine-substituted benzothiazole (B30560) derivatives was supported by elemental analysis, where the found percentages of C, H, N, and S corresponded well with the calculated values for the proposed molecular formulas. orientjchem.org

The data presented in the following tables are illustrative of the typical results obtained from elemental analysis for a range of thiazole-containing compounds, showcasing the congruence between theoretical calculations and experimental findings.

Table 1: Elemental Analysis Data for Thiazole Acetamide Derivatives

| Compound ID | Molecular Formula | Analysis | %C | %H | %N | %S |

| 3g | C12H15N3O3S3 | Calculated | 41.72 | 4.38 | 12.16 | 27.85 |

| Found | 41.75 | 4.36 | 12.14 | 27.86 | ||

| 3h | C13H16N4O3S2 | Calculated | 45.87 | 4.74 | 16.46 | 18.84 |

| Found | 45.85 | 4.71 | 16.43 | 18.86 | ||

| 3f | C11H14N6O3S2 | Calculated | 38.59 | 4.12 | 24.54 | 18.73 |

| Found | 38.56 | 4.11 | 24.57 | 18.74 |

Data sourced from a study on novel thiazole/ethyl thiazole carboxylate-acetamide derivatives. dergipark.org.tr

Table 2: Elemental Analysis Data for Substituted Thiazole Derivatives

| Compound ID | Molecular Formula | Analysis | %C | %H | %N |

| 3a | Not Specified | Calculated | 49.17 | 4.52 | 15.29 |

| Found | 49.12 | 4.52 | 15.57 | ||

| 3b | Not Specified | Calculated | 58.68 | 4.38 | 15.21 |

| Found | 58.51 | 4.58 | 15.86 | ||

| 3c | Not Specified | Calculated | 48.44 | 4.38 | 17.38 |

| Found | 48.39 | 4.79 | 17.58 |

Data from the synthesis and evaluation of novel thiazole derivatives. sciforum.netresearchgate.net

Table 3: Elemental Analysis Data for Piperidine-Substituted Benzothiazole Derivatives

| Compound ID | Molecular Formula | Analysis | %C | %H | %N | %S |

| 5a | C16H19N3OS | Calculated | 63.76 | 6.35 | 13.94 | 10.64 |

| Found | 63.68 | 6.41 | 13.91 | 10.61 | ||

| 5b | C17H21N3OS | Calculated | 67.57 | 5.71 | 12.41 | 9.52 |

| Found | Not Specified | Not Specified | Not Specified | Not Specified | ||

| 5c | C15H16FN3OS | Calculated | Not Specified | Not Specified | Not Specified | Not Specified |

| Found | 61.02 | 4.52 | 11.30 | 8.61 |

Data from an analysis of new piperidine substituted benzothiazole crystalline derivatives. orientjchem.org

These examples underscore the critical role of elemental analysis in the verification of molecular formulas for newly synthesized this compound analogues and related heterocyclic systems. The close agreement between the calculated and experimentally found percentage compositions provides a high degree of confidence in the assigned chemical structures.

In Vitro Biological Evaluation and Mechanistic Insights of 1 1,3 Thiazol 2 Yl Piperidin 4 One Derivatives

In Vitro Anticancer Activity Profiling

Cytotoxicity Assessment Against Diverse Cancer Cell Lines

Derivatives of 1-(1,3-thiazol-2-yl)piperidin-4-one have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives were evaluated for their anticancer activity. These compounds showed GI50 values ranging from 0.15 to 0.28 μM against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines. acs.orgnih.gov A structure-activity relationship study revealed that the presence of an aryl ring is crucial for activity, and the introduction of electron-withdrawing groups, such as monochloro or dichloro substituents, on the aryl ring increased cytotoxicity. acs.org

In another study, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives incorporating piperidine (B6355638) and aminothiazole moieties were synthesized and tested against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. mdpi.com The compounds displayed a wide range of anticancer activity, with IC50 values from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. mdpi.com Notably, derivatives containing a piperazine (B1678402) ring showed that the substituent on the N4 position of the piperazine influenced the antitumor potency. mdpi.com

Furthermore, novel 1,3-thiazole analogues were screened for their antiproliferative activity against MCF-7 and MDA-MB-231 (breast cancer) cell lines. mdpi.com Several of these compounds exhibited considerable activity compared to the control drug, staurosporine, without significant cytotoxicity toward normal epithelial cells. mdpi.com One particular compound demonstrated potent antiproliferative activity with IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. mdpi.com

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa, HCT116 | 0.15–0.28 μM (GI50) | acs.orgnih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 | 2.34–91.00 µg/mL (IC50) | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 | 3.13–44.87 µg/mL (IC50) | mdpi.com |

| 1,3-Thiazole analogues | MCF-7 | 5.73 µM (IC50) | mdpi.com |

| 1,3-Thiazole analogues | MDA-MB-231 | 12.15 µM (IC50) | mdpi.com |

Investigation of Specific Molecular Targets

The anticancer activity of this compound derivatives has been linked to the inhibition of specific molecular targets crucial for cancer cell survival and proliferation.

Kinase Inhibition: Several studies have identified these derivatives as potent kinase inhibitors. A novel set of 1,3-thiazole derivatives was found to exhibit significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. One compound showed a VEGFR-2 IC50 of 0.093 µM. mdpi.com The development of malignant gliomas involves several receptor tyrosine kinases, including VEGFR kinases and c-Met. google.com Thiazole (B1198619) derivatives have been investigated as inhibitors of these kinases. google.comnih.gov For instance, a hybrid compound of 1,3-thiazolidin-4-one and quinoline (B57606) was a potent c-Met inhibitor with an IC50 of 21 nM and also showed inhibitory activity against c-Kit, Ron, EGFR, and Src. acs.org

Proteasome Inhibition: The proteasome is another important target for anticancer drugs. Certain 3,5-bis(arylidene)-4-piperidone derivatives have been shown to exhibit potent anticancer activity through the inhibition of the 20S proteasome. acs.orgnih.gov In silico docking studies confirmed that these compounds could potentially inhibit the 20S proteasome. acs.orgnih.gov The development of non-peptidic compounds that can inhibit different catalytic subunits of the proteasome is a viable approach against cancer. researchgate.net

The table below highlights the molecular targets of this compound derivatives.

| Compound Class | Molecular Target | Observed Effect | Reference |

| 1,3-Thiazole derivatives | VEGFR-2 | IC50 = 0.093 µM | mdpi.com |

| 1,3-Thiazolidin-4-one-quinoline hybrid | c-Met, c-Kit, Ron, EGFR, Src | Potent inhibition (IC50 for c-Met = 21 nM) | acs.org |

| 3,5-Bis(arylidene)-4-piperidone derivatives | 20S Proteasome | Potent inhibition | acs.orgnih.gov |

Cellular Mechanism of Action Studies

Research into the cellular mechanisms of action of these derivatives has revealed their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Apoptosis Induction: A piperazine-based bis(thiazole) derivative was shown to dramatically induce apoptotic cell death by 4.16-fold and necrosis by 4.79-fold in HCT-116 cells. nih.gov This compound upregulated apoptosis-related genes and downregulated the anti-apoptotic gene Bcl-2. nih.gov Similarly, certain 5-aryl-1,3,4-thiadiazole-based compounds induced apoptotic cell death in HepG2 and MCF-7 cells, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. mdpi.com Novel 1,3-thiazole analogues also demonstrated the ability to induce programmed cell death by triggering apoptosis and necrosis in MCF-7 cells. mdpi.com

Cell Cycle Arrest: Treatment of cancer cells with these derivatives has been shown to cause cell cycle arrest at different phases. For example, some 5-aryl-1,3,4-thiadiazole derivatives induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.com A novel 1,3-thiazole analogue was found to induce cell cycle arrest in MCF-7 cells at the G1 stage. mdpi.com Furthermore, some sulfonamide derivatives have been shown to induce cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells. ualberta.ca

The table below summarizes the cellular mechanisms of action.

| Compound Type | Cell Line | Mechanism of Action | Reference |

| Piperazine-based bis(thiazole) | HCT-116 | Apoptosis and necrosis induction | nih.gov |

| 5-Aryl-1,3,4-thiadiazole derivatives | HepG2, MCF-7 | Apoptosis induction, Cell cycle arrest (S and G2/M phases) | mdpi.com |

| 1,3-Thiazole analogues | MCF-7 | Apoptosis and necrosis induction, Cell cycle arrest (G1 phase) | mdpi.com |

| Sulfonamide derivatives | K562, Jurkat | Apoptosis induction, Cell cycle arrest (G2/M and G0/G1 phases) | ualberta.ca |

In Vitro Antimicrobial and Antifungal Activity

The 1,3-thiazole scaffold is recognized for its broad therapeutic potential, including antimicrobial and antifungal activities. acs.org Thiazole derivatives have been introduced as chemotherapeutic agents with antibacterial and antifungal properties. acs.org

In Vitro Enzyme Inhibition Assays

Beyond their anticancer effects, these derivatives have been evaluated for their ability to inhibit other enzymes.

Acetylcholinesterase Inhibition: A series of piperidine-containing hydrazone derivatives were designed and evaluated as cholinesterase inhibitors, suggesting a potential application in managing neurodegenerative diseases. bohrium.com

Protein Kinase Inhibition: As mentioned in section 4.1.2, thiazole derivatives are potent inhibitors of various protein kinases, including VEGFR-2, c-Met, Src, and PIM kinases. mdpi.comgoogle.comnih.govacs.org The inhibition of these kinases is a key mechanism behind their anticancer activity. Substituted thiazol-2-ylamino-containing heteroaromatic compounds have shown promise as inhibitors of a range of serine/threonine and receptor tyrosine kinases. google.com

Exploration of Other In Vitro Pharmacological Activities

The versatile 1,3-thiazole ring system has been incorporated into molecules with a wide array of other pharmacological activities.

Anti-inflammatory, Antioxidant, and Anticonvulsant Activities: Thiazolidin-4-one derivatives, which share a structural relationship, have been reported to exhibit anti-inflammatory, antioxidant, and anticonvulsant properties, among others. nih.gov

Structure Activity Relationship Sar Studies of 1 1,3 Thiazol 2 Yl Piperidin 4 One Analogues

Impact of Substituent Chemical Nature and Position on Biological Activity

The biological activity of 1-(1,3-thiazol-2-yl)piperidin-4-one analogues is significantly influenced by the chemical nature and position of substituents on both the thiazole (B1198619) and piperidine (B6355638) rings.

Research has shown that substitutions at positions 2 and 4 of the thiazole ring are particularly important for biological activity. globalresearchonline.net For instance, in a series of thiazole derivatives, compounds with furan (B31954) and bromothiophene substituents demonstrated higher antibacterial activity compared to those with aromatic substituents like nitro, fluoro, or chloro groups. nih.gov Another study highlighted that the presence of bromo and cyano substituents can confer substantial antimicrobial properties. acs.org Specifically, a compound featuring a 4-bromophenyl group at the 4-position of the thiazole ring and a complex pyrazolyl moiety at the 2-position showed notable antimicrobial and anticancer activity. acs.org

The position of substituents on attached phenyl rings also plays a crucial role. For example, in a series of anticholinesterase agents, substituents at the 3rd or 4th positions of a phenyl ring attached to the thiazole moiety enhanced inhibitory activity against acetylcholinesterase (AChE). mdpi.com

The following table summarizes the impact of various substituents on the biological activity of thiazole derivatives:

Table 1: Impact of Substituents on Biological Activity

| Scaffold/Derivative | Substituent | Position | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | Furan, Bromothiophene | - | High antibacterial activity | nih.gov |

| Thiazole Derivatives | Nitro, Fluoro, Chloro | - | No inhibitory effect | nih.gov |

| Thiazolyl-benzonitrile | Bromo, Cyano | - | Significant antimicrobial properties | acs.org |

| Phenyl-Thiazole | 4-bromophenyl | 4-position of thiazole | Antimicrobial and anticancer activity | acs.org |

| Phenyl-Thiazole | Methoxy | ortho-position on phenyl | Potent sEH inhibition | nih.gov |

| Phenyl-Thiazole | Methoxy | 2,4-disubstituted on phenyl | Potent sEH inhibition | nih.gov |

| Thiazolylhydrazones | Substituents on phenyl ring | 3rd or 4th position | High AChE inhibitory activity | mdpi.com |

Elucidation of Essential Pharmacophoric Features within the this compound Scaffold

The essential pharmacophoric features of the this compound scaffold generally consist of a polar head, a linker, and a hydrophobic tail, a common pattern for many receptor ligands. nih.gov The thiazole ring itself is a critical pharmacophore, with its nitrogen and sulfur atoms playing key roles in biological interactions. globalresearchonline.net

Key pharmacophoric features include:

The Thiazole Ring: This five-membered heterocyclic ring is a cornerstone of the scaffold's activity. researchgate.net Modifications at the 2- and 4-positions are particularly influential. globalresearchonline.net

The Piperidine Ring: This portion of the molecule often serves as a linker or provides a point for substitution to modulate properties like solubility and receptor binding.

Substituents on the Thiazole Ring: Aromatic and heterocyclic substituents are common. For example, a phenyl group attached to the thiazole can be a key feature, with its own substitution pattern affecting activity. nih.gov

Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors is often crucial for target interaction. For instance, in one study, an energy-based pharmacophore model identified a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring group as essential features. researchgate.net

The following table outlines the key pharmacophoric features and their roles:

Table 2: Essential Pharmacophoric Features

| Pharmacophoric Feature | Role in Biological Activity | Reference |

|---|---|---|

| Thiazole Ring | Core structural component, involved in key interactions. | globalresearchonline.net |

| Piperidine Ring | Linker and point for substitution to modify properties. | nih.gov |

| Aromatic/Heterocyclic Substituents | Influence binding affinity and selectivity. | nih.govnih.gov |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. tandfonline.com This approach has been applied to thiazole and thiazolidin-4-one derivatives to predict their activity and guide the design of new, more potent analogues. researchgate.netnih.govdergipark.org.tr

In a QSAR study on thiazolidine-4-one derivatives with antitubercular activity, a model was developed that successfully predicted the activity of the compounds. researchgate.net The model was based on a set of 53 molecules and used various molecular descriptors calculated by software like PaDEL and QSARINS. researchgate.net The resulting model showed a high correlation coefficient (R²) of 0.9092, indicating a strong relationship between the structural features and antitubercular activity. researchgate.net

Another QSAR study on pyrimidine (B1678525) derivatives identified key electronic properties, such as the lowest unoccupied molecular orbital (LUMO) energy and the charges on specific carbon atoms, as being important for antimalarial activity. dergipark.org.tr The study suggested that adding electron-donating groups could enhance the activity. dergipark.org.tr

These QSAR studies provide valuable insights into the structural requirements for the biological activity of this compound and related scaffolds, facilitating the rational design of new therapeutic agents.

Computational Chemistry and Molecular Modeling Approaches for 1 1,3 Thiazol 2 Yl Piperidin 4 One

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 1-(1,3-Thiazol-2-yl)piperidin-4-one, and a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations have been employed to predict the binding modes and affinities of this compound and its derivatives with various biological targets. For instance, derivatives of this compound have been docked against the α-amylase enzyme, with some showing favorable binding energies, suggesting potential inhibitory activity. plos.org The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.

In silico docking studies have also been used to investigate the interactions of similar piperidone-containing structures with targets like the 20S proteasome, revealing potential mechanisms of action at a molecular level. nih.gov These studies help in identifying key amino acid residues within the binding pocket that are crucial for the interaction.

Ligand-Protein Interaction Analysis

A detailed analysis of the ligand-protein interactions provides insights into the forces driving the binding event. For derivatives of this compound, these interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the piperidine (B6355638) ring can engage in hydrophobic interactions, while the thiazole (B1198619) nitrogen and the ketone oxygen can act as hydrogen bond acceptors.

Studies on related compounds have shown that the piperidine moiety can interact with negatively charged residues in a binding pocket. mdpi.com The thiazole ring, being an aromatic heterocycle, can participate in π-π stacking or other aromatic interactions. Understanding these specific interactions is critical for optimizing the ligand's structure to enhance its binding affinity and selectivity for a particular target.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are performed to determine the molecule's most stable three-dimensional conformation (optimized geometry). nih.govnih.govmdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The optimized geometry represents the lowest energy state of the molecule and is the starting point for further computational analysis.

HOMO-LUMO Energy Gap Analysis and Molecular Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger energy gap indicates higher stability and lower reactivity. nih.gov For piperidone derivatives, this analysis helps in understanding their potential to participate in chemical reactions and biological interactions. nih.gov

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| DFT/B3LYP | - | - | 4.105 |

| DFT/PBEPBE | - | - | 2.295 |

| HF/3-21G | - | - | 8.340 |

| MP2/3-21G | - | - | 5.98 |

This table presents calculated HOMO-LUMO energy gaps for a related piperidone structure using different theoretical methods, illustrating how the choice of computational level can influence the results. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and electron-donating species, respectively. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the piperidone carbonyl group, highlighting these as potential sites for hydrogen bonding and other interactions. nih.govresearchgate.net The hydrogen atoms attached to the piperidine ring would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with biological targets and other molecules. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions and charge delocalization, providing a quantitative description of bonding in molecules. wisc.eduinorgchemres.org For this compound, NBO analysis reveals crucial information about the stability arising from hyper-conjugative interactions and charge delocalization. tandfonline.com

The electronic structure of the thiazole ring system is characterized by significant charge delocalization, with a notable concentration of electron density at the nitrogen and sulfur heteroatoms. This delocalization is a key feature of the thiazole moiety and contributes to its aromatic character. mdpi.com The piperidine ring, in contrast, typically adopts a stable chair conformation. iucr.org

Theoretical Pharmacokinetic and Drug-Likeness Profiling (in silico ADMET Prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and drug-likeness properties. plos.orgresearchgate.net These computational methods help to identify and eliminate drug candidates with unfavorable profiles, thereby reducing the time and cost of drug development. researchgate.net

For this compound and its derivatives, in silico tools are employed to predict their potential as orally bioavailable drugs. researchgate.net The evaluation of drug-likeness is often based on established rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.org

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug are key determinants of its efficacy. In silico models can predict a compound's human oral absorption and volume of distribution (VDss). acs.org For instance, some studies on related piperidine derivatives have predicted high intestinal absorption rates. tandfonline.com The distribution of a compound within the body is influenced by factors such as its ability to cross the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system. mdpi.com

Computational models can also predict a compound's interaction with transport proteins like P-glycoprotein, which can affect its distribution and elimination. tandfonline.com The water solubility of a compound is another crucial factor for absorption, and this can also be predicted using computational methods. tandfonline.com

Evaluation of Electronic and Physicochemical Qualifications

The electronic and physicochemical properties of this compound are fundamental to its biological activity. globalresearchonline.net Computational studies, often employing Density Functional Theory (DFT), can be used to calculate a range of molecular descriptors. tandfonline.com These descriptors include molecular weight, number of hydrogen bond donors and acceptors, number of rotatable bonds, and topological polar surface area (TPSA). diva-portal.org

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing its absorption and distribution. tandfonline.com These physicochemical properties are essential for assessing a compound's drug-likeness and potential for oral bioavailability. researchgate.net For example, a related compound, 1-(Thiazol-2-yl)piperidin-4-ol, has a calculated LogP of 1.1042 and a TPSA of 36.36 Ų. chemscene.com

Table 1: Calculated Physicochemical Properties for a Related Compound

| Property | Value |

| LogP | 1.1042 chemscene.com |

| TPSA | 36.36 Ų chemscene.com |

| Hydrogen Bond Acceptors | 4 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

| Data for 1-(Thiazol-2-yl)piperidin-4-ol |

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Next-Generation 1-(1,3-Thiazol-2-yl)piperidin-4-one Analogues

The rational design of next-generation analogues of this compound is a key area for future research. This involves the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the thiazole (B1198619) and piperidine (B6355638) rings. nih.gov

For instance, the introduction of various substituents on the thiazole ring can significantly modulate the biological activity of the resulting compounds. mdpi.com Similarly, modifications at the piperidine nitrogen or the 4-position of the piperidine ring can lead to analogues with improved properties. mdpi.com The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, represents a promising strategy to develop novel therapeutic agents with dual or synergistic activities. researchgate.net

A study on 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues, which share a similar piperidinyl-heterocycle core, demonstrated that systematic exploration of structure-activity relationships can lead to the discovery of potent and selective inhibitors of glutaminase (B10826351) 1 (GLS1), a target in cancer therapy. nih.gov This highlights the potential of applying similar design strategies to this compound to uncover new therapeutic agents.

Exploration of Undiscovered Pharmacological Targets and Disease Areas

While the thiazole and piperidine moieties are known to interact with a variety of biological targets, the full pharmacological potential of this compound remains largely unexplored. Future research should focus on screening this compound and its analogues against a wide range of biological targets to identify novel therapeutic applications.

Thiazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. sciencescholar.usnih.gov Therefore, it is conceivable that this compound analogues could be developed to treat these and other diseases. For example, some thiazole derivatives have been investigated for their potential in treating Alzheimer's disease by targeting cholinesterase enzymes. researchgate.net

The development of new screening assays and disease models will be instrumental in uncovering the therapeutic potential of this compound class. High-throughput screening (HTS) campaigns against diverse target classes, coupled with phenotypic screening in relevant disease models, can accelerate the discovery of new indications for this compound derivatives.

Integration of Advanced Computational Modeling in Drug Discovery Pipelines

Advanced computational modeling techniques are poised to play an increasingly important role in the discovery and development of novel this compound analogues. nih.gov Computer-aided drug design (CADD) can be employed to filter large virtual libraries of compounds, predict their binding affinity to specific targets, and optimize their drug-like properties. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to its target, aiding in the rational design of more potent and selective inhibitors. acs.org Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to study reaction mechanisms and to accurately model the electronic properties of the compound, which is particularly useful for understanding its reactivity and metabolic stability. acs.org

By integrating these computational approaches into the drug discovery pipeline, researchers can significantly reduce the time and cost associated with identifying and optimizing lead compounds.

Development of Novel Synthetic Strategies for Scalable Production

The development of efficient and scalable synthetic routes is crucial for the successful translation of promising this compound analogues from the laboratory to the clinic. While several methods for the synthesis of thiazole and piperidine derivatives have been reported, there is a continuous need for more sustainable and cost-effective approaches. mdpi.comamazonaws.comtandfonline.com

Recent advances in synthetic organic chemistry, such as one-pot multicomponent reactions and flow chemistry, offer opportunities to streamline the synthesis of this compound class. acs.org For example, a one-pot synthesis of 1,3-thiazoles has been developed, which could be adapted for the production of this compound. acs.org Furthermore, the development of novel catalytic systems, including nanocatalysts, can improve the efficiency and selectivity of key synthetic steps. tandfonline.com

The optimization of existing synthetic routes and the exploration of new methodologies will be essential for the large-scale production of these compounds for further preclinical and clinical evaluation.

Conceptual Framework for Targeted Delivery Systems

To maximize the therapeutic efficacy and minimize the potential side effects of this compound analogues, the development of targeted delivery systems is a promising avenue of research. google.com These systems can deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing its exposure to healthy tissues. epo.org

Nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can be engineered to encapsulate the drug and release it in a controlled manner. google.com The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of diseased cells.

Another approach is the development of prodrugs, which are inactive derivatives of the drug that are converted to the active form at the target site. This can be achieved by designing prodrugs that are cleaved by specific enzymes that are overexpressed in the target tissue. The design of such systems requires a deep understanding of the pathophysiology of the disease and the physicochemical properties of the drug.

Q & A

Q. Tables

| Parameter | Corrosion Inhibition (Tan et al., 2019) | Antimicrobial Activity (Abdel-Wahab et al., 2009) |

|---|---|---|

| Efficiency/Activity | 92% (X65 steel in H₂SO₄) | MIC = 8 µg/mL (S. aureus) |

| Key Technique | EIS, DFT | Broth microdilution |

| Structural Insight | Thiazole-Fe adsorption | N-Alkyl chain enhances lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.